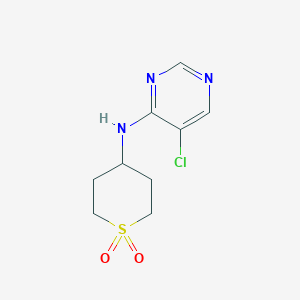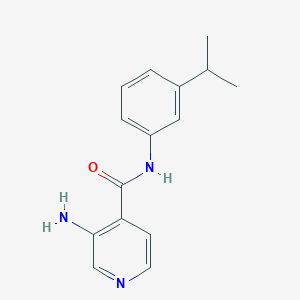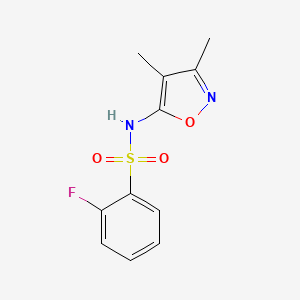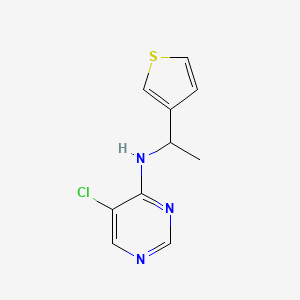
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling and immune cell development. CP-690,550 has shown promising results in preclinical and clinical studies as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine works by selectively inhibiting JAK3, which is predominantly expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 is a crucial component of cytokine signaling pathways, which play a critical role in immune cell development, activation, and proliferation. By inhibiting JAK3, 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can reduce cytokine production and immune cell activation, leading to a reduction in inflammation and autoimmune disease activity.
Biochemical and Physiological Effects:
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ). In vivo studies have shown that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can reduce disease activity and improve clinical outcomes in animal models of autoimmune diseases. Clinical trials in humans have demonstrated that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can effectively reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine is its selectivity for JAK3, which minimizes off-target effects and reduces the risk of toxicity. 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine has also been shown to have a good safety profile in clinical trials, with no significant adverse events reported. However, one of the limitations of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine is its potential to suppress the immune system, which can increase the risk of infections and other complications. 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine may also have limited efficacy in certain autoimmune diseases, depending on the underlying pathophysiology.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine. One area of interest is the potential use of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine in combination with other immunomodulatory agents, such as biologic therapies or other small molecule inhibitors. Another area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Finally, there is a need for further research on the long-term safety and efficacy of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine in patients with autoimmune diseases.
Synthesemethoden
The synthesis of 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine involves several steps, including the reaction of 5-chloro-4-aminopyrimidine with 1,1-dioxothiane-4-carboxylic acid, followed by the addition of a reagent such as thionyl chloride or oxalyl chloride to form the intermediate 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-yl chloride. The final step involves the reaction of the intermediate with an amine, such as methylamine or ethylamine, to form the desired product, 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In vitro studies have shown that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine inhibits JAK3-mediated signaling pathways, leading to a reduction in cytokine production and immune cell activation. In vivo studies in animal models of autoimmune diseases have demonstrated that 5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine can effectively reduce disease severity and improve clinical outcomes.
Eigenschaften
IUPAC Name |
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c10-8-5-11-6-12-9(8)13-7-1-3-16(14,15)4-2-7/h5-7H,1-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQYMKAITHHZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC2=NC=NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1,1-dioxothian-4-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)

![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)



![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)
![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)


![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)
![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)